molecular formula C23H25N3O6S B2928524 N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955662-08-5

N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2928524
CAS No.: 955662-08-5
M. Wt: 471.53
InChI Key: RAHVNTSGZYTECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide features a hybrid architecture combining three critical motifs:

  • A 1,4-dioxa-8-azaspiro[4.5]decane core, which introduces conformational rigidity and sp³-hybridized nitrogen for hydrogen bonding .
  • A benzo[d][1,3]dioxole-5-carboxamide group, enhancing metabolic stability through steric shielding of the carboxamide bond .

This structural complexity positions the compound as a candidate for pharmacological applications, particularly in targeting receptors requiring multivalent interactions.

Properties

IUPAC Name

N-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c27-20(14-4-5-16-17(12-14)30-13-29-16)25-22-24-19-15(2-1-3-18(19)33-22)21(28)26-8-6-23(7-9-26)31-10-11-32-23/h4-5,12,15H,1-3,6-11,13H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHVNTSGZYTECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N5CCC6(CC5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic framework with multiple functional groups that contribute to its biological activity. The presence of the dioxole and thiazole moieties enhances its interaction with various biological targets.

Key Structural Components

ComponentDescription
Spirocyclic StructureEnhances binding affinity and selectivity
Dioxole GroupIncreases lipophilicity and potential for cellular uptake
Thiazole MoietyImplicated in various biological interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways.

Potential Targets

  • Receptor-Interacting Protein Kinase 1 (RIPK1) : Acts in the necroptosis signaling pathway.
  • Fatty Acid Amide Hydrolase (FAAH) : Involved in endocannabinoid signaling.
  • Bacterial Topoisomerases : Potential dual inhibitors against DNA gyrase and topoisomerase IV.

Antibacterial Properties

Research indicates that compounds related to this structure exhibit significant antibacterial activity against Gram-positive bacteria. For instance, derivatives have shown low nanomolar potency against bacterial topoisomerases, which are critical for bacterial DNA replication.

Neuroprotective Effects

Studies have also explored the neuroprotective potential of similar compounds through their interaction with sigma receptors. For example, a related compound demonstrated high affinity for sigma-1 receptors (K(i) = 5.4 ± 0.4 nM), suggesting potential applications in neurodegenerative diseases.

Study 1: Sigma Receptor Ligands

A study evaluated a series of piperidine compounds that included derivatives of the spirocyclic framework. The results indicated that these compounds could selectively bind to sigma receptors, providing insights into their neuroprotective mechanisms .

Study 2: Antibacterial Activity

In another investigation, a series of benzothiazole derivatives were synthesized and tested for their antibacterial properties. The results demonstrated effective inhibition of bacterial growth at low concentrations, highlighting the potential of these compounds as therapeutic agents .

Conclusion and Future Directions

This compound exhibits promising biological activity through various mechanisms involving enzyme inhibition and receptor modulation. Future research should focus on:

  • In vivo studies to evaluate therapeutic efficacy.
  • Structure-activity relationship (SAR) analyses to optimize potency and selectivity.
  • Clinical trials to assess safety and effectiveness in human populations.

Comparison with Similar Compounds

8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

  • Key Features : Similar spiro core (7-oxa-9-aza-spiro[4.5]decane) but replaces the tetrahydrobenzothiazole with a benzothiazole and lacks the benzo[d][1,3]dioxole group.
  • Synthesis : Utilizes pyrrolidine coupling, contrasting with the carboxamide linkage in the target compound.
  • Significance : Demonstrates the versatility of spiro systems in accommodating diverse substituents for tailored steric and electronic effects.

8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane

  • Key Features : Shares the 1,4-dioxa-8-azaspiro[4.5]decane core but incorporates sulfonyl and tosyl groups on the thiazole ring instead of a carboxamide.
  • Molecular Weight : 472.6 g/mol, suggesting higher hydrophilicity compared to the target compound due to sulfonyl groups.

Thiazole Carboxamides

4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Derivatives

  • Key Features : Simplistic thiazole-carboxamide scaffold without spiro or benzodioxole components.
  • Synthesis : Hydrolysis of thiazole esters followed by amine coupling, analogous to the target compound’s carboxamide formation.
  • Biological Relevance : Demonstrated receptor-binding activity in vitro, highlighting the importance of the carboxamide group in target engagement.

Heterocyclic Derivatives

DTCPB and DTCTB

  • Key Features: Benzo[c][1,2,5]thiadiazole/oxadiazole cores with di-p-tolylamino substituents.
  • Comparison : While structurally distinct from the target compound, these derivatives emphasize the role of planar heterocycles in charge transport and π-stacking.

Computational Similarity Analysis

  • Tanimoto and Dice Indices: Used to quantify structural similarity between the target compound and known inhibitors. For example, the spiro-thiazole framework may share a Tanimoto score >0.7 with ’s compound, indicating moderate similarity .
  • Molecular Networking : Fragmentation patterns (via LC-MS/MS) could cluster the target compound with other spiro-conjugated heterocycles, as suggested by cosine scores .

Data Tables

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Highlights Reference
Target Compound 1,4-Dioxa-8-azaspiro[4.5]decane, tetrahydrobenzothiazole, benzodioxole carboxamide ~550 (estimated) Carboxamide coupling
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione 7-Oxa-9-aza-spiro[4.5]decane, benzothiazole Not available Pyrrolidine-mediated coupling
8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane Sulfonyl/tosyl-substituted thiazole, spiro core 472.6 Not specified
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Pyridinyl-thiazole carboxamide ~250 (varies by substituent) Ester hydrolysis and amine coupling

Research Findings

Synthetic Challenges: The spiro core’s rigidity necessitates precise reaction conditions to avoid ring-opening, as seen in ’s synthesis of dibenzylamino-spiro derivatives .

Biological Implications : The benzo[d][1,3]dioxole group in the target compound may reduce oxidative metabolism compared to ’s thiadiazole derivatives, which lack steric protection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.